molecular formula C14H24N4O2 B12078660 tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B12078660
M. Wt: 280.37 g/mol
InChI Key: LOWWTHDYFNBXOW-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is unique due to its specific pyrazolopyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl 3-amino-2-propan-2-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H24N4O2/c1-9(2)18-12(15)10-8-17(7-6-11(10)16-18)13(19)20-14(3,4)5/h9H,6-8,15H2,1-5H3

InChI Key

LOWWTHDYFNBXOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CN(CCC2=N1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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